molecular formula C31H19N B12962968 5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]

5'H-spiro[fluorene-9,8'-indeno[2,1-c]carbazole]

Cat. No.: B12962968
M. Wt: 405.5 g/mol
InChI Key: FWCHUYJODVTZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] is a complex organic compound known for its unique spiro structure, which consists of a fluorene moiety connected to an indeno[2,1-c]carbazole unit. This compound is of significant interest in the field of organic electronics due to its excellent photophysical properties and high thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] typically involves a multi-step process. One common method includes the cyclization of a precursor compound under specific conditions to form the spiro structure. The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 5’H-spiro[fluorene-9,8’-indeno[2,1-c]carbazole] exerts its effects involves interactions with various molecular targets and pathways. In electronic applications, its spiro structure facilitates efficient charge transport and light emission. In biological systems, it may interact with specific enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H19N

Molecular Weight

405.5 g/mol

IUPAC Name

spiro[9-azapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene-14,9'-fluorene]

InChI

InChI=1S/C31H19N/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)31(23)25-15-7-3-11-21(25)29-26(31)17-18-28-30(29)22-12-4-8-16-27(22)32-28/h1-18,32H

InChI Key

FWCHUYJODVTZEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)NC8=CC=CC=C87

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.